An In-depth Technical Guide to 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Core Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, and biological relevance, with a particular focus on the broader context of the pyrazolo[3,4-d]pyrimidine scaffold as a privileged structure in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecular entity.
Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine, a key component of nucleic acids, allows it to interact with a wide range of biological targets, particularly protein kinases. This mimicry of adenine enables pyrazolo[3,4-d]pyrimidine derivatives to act as ATP-competitive inhibitors, modulating the activity of kinases that are often dysregulated in diseases such as cancer. The versatility of this scaffold has led to the development of numerous derivatives with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a piperidin-3-yl group at the N1 position of the pyrazole ring and an amine group at the C4 position of the pyrimidine ring.
Canonical SMILES: C1CC(NC1)N2C3=C(C=N2)N=C(N=C3)N
InChI: InChI=1S/C10H14N6/c11-10-8-5-16(12-9(8)13-4-14-10)7-2-1-3-6-15-7/h4-5,7,15H,1-3,6H2,(H2,11,13,14)
While experimental data for the unsubstituted 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not extensively available in the public domain, its physicochemical properties can be predicted. For illustrative purposes, the table below includes predicted properties for the parent compound and experimental/predicted data for a well-studied derivative, 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which serves as a key intermediate in the synthesis of the BTK inhibitor Ibrutinib.[1][2]
| Property | 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Predicted) | 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1][2] |
| Molecular Formula | C₁₀H₁₄N₆ | C₂₂H₂₂N₆O |
| Molecular Weight | 218.26 g/mol | 386.45 g/mol |
| XLogP3 | -0.3 | 3.1 |
| Hydrogen Bond Donors | 3 | 2 |
| Hydrogen Bond Acceptors | 5 | 6 |
| Rotatable Bonds | 1 | 4 |
| Topological Polar Surface Area | 99.4 Ų | 90.9 Ų |
| CAS Number | 1374251-00-9[3] | 1022150-12-4 |
Synthesis of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The synthesis of N-substituted pyrazolo[3,4-d]pyrimidines can be achieved through various synthetic routes. A common strategy involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the desired substituent at the N1 position. One of the most effective methods for the N-alkylation of pyrazolo[3,4-d]pyrimidines is the Mitsunobu reaction.[4][5][6] This reaction allows for the coupling of a nucleophile (in this case, the pyrazolo[3,4-d]pyrimidine nitrogen) with a primary or secondary alcohol (such as a protected 3-hydroxypiperidine) under mild conditions.
The following diagram illustrates a general synthetic workflow for the preparation of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Caption: A general synthetic workflow for 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Detailed Experimental Protocol (General Method)
The following is a representative, step-by-step protocol for the synthesis of a 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine via the Mitsunobu reaction. This protocol is based on established methodologies for similar compounds and should be adapted and optimized for the specific synthesis of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Step 1: Synthesis of the 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Core
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To a solution of 5-amino-1H-pyrazole-4-carbonitrile in formamide, add a catalytic amount of a suitable acid or base.
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Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice water.
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Collect the resulting precipitate by filtration, wash with water, and dry to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Step 2: N1-Alkylation using the Mitsunobu Reaction
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Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine, N-Boc-3-hydroxypiperidine, and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain N-Boc-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Step 3: Boc Deprotection
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Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
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Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
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Remove the solvent and excess acid under reduced pressure.
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The resulting salt can be neutralized with a suitable base and purified by recrystallization or chromatography to yield the final product, 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Biological Context and Therapeutic Potential
The biological significance of the pyrazolo[3,4-d]pyrimidine scaffold is primarily attributed to its ability to act as a kinase inhibitor. Numerous derivatives have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK).
While the specific biological activity of the unsubstituted 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not extensively documented, its structural motifs suggest a high potential for kinase inhibition. The piperidine moiety can form important interactions within the ATP-binding pocket of kinases, and the pyrazolo[3,4-d]pyrimidine core provides the necessary hydrogen bonding interactions.
A prominent example of a drug that contains a substituted version of this core is Ibrutinib , a potent BTK inhibitor used in the treatment of various B-cell malignancies. The synthesis of Ibrutinib involves the intermediate 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, highlighting the importance of this core structure in the development of targeted cancer therapies.[7]
The diagram below illustrates the general mechanism of action of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Caption: Competitive inhibition of a protein kinase by a pyrazolo[3,4-d]pyrimidine derivative.
Conclusion
1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a foundational structure within the broader class of pyrazolo[3,4-d]pyrimidine-based compounds. While its own biological profile is yet to be fully elucidated in publicly accessible literature, its core scaffold is a well-established pharmacophore in the design of potent and selective kinase inhibitors. The synthetic accessibility of this compound, coupled with the proven therapeutic potential of its derivatives, makes it a valuable building block for the development of novel therapeutics. Further investigation into the biological activities of this specific molecule and its analogues is warranted and holds promise for the discovery of new drug candidates.
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